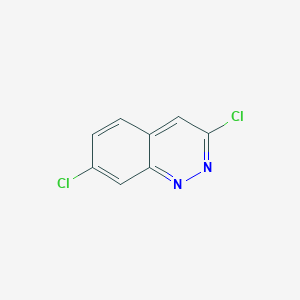

3,7-Dichlorocinnoline

CAS No.: 817209-49-7

Cat. No.: VC17598388

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 817209-49-7 |

|---|---|

| Molecular Formula | C8H4Cl2N2 |

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | 3,7-dichlorocinnoline |

| Standard InChI | InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |

| Standard InChI Key | IOUQZWNQOBBHGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=NN=C(C=C21)Cl)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3,7-Dichlorocinnoline belongs to the cinnoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridazine moiety. The chlorine substituents at positions 3 and 7 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | 3,7-Dichlorocinnoline |

| CAS Registry Number | Not publicly disclosed |

The absence of a CAS number in public databases underscores the compound’s limited commercial availability and research focus.

Spectroscopic and Computational Insights

While experimental spectroscopic data (e.g., NMR, IR) for 3,7-dichlorocinnoline are unavailable, analog studies on 4,8-dichlorocinnoline suggest characteristic peaks for aromatic C–Cl stretches (~550–650 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) in IR spectra. Computational models predict a planar geometry with partial charge localization at the chlorine atoms, enhancing electrophilic substitution susceptibility at the 5- and 8-positions .

Synthetic Methodologies

Historical Context and Challenges

-

Regioselectivity control: Ensuring precise chlorine placement at the 3- and 7-positions.

-

Stability issues: Chlorinated cinnolines are prone to decomposition under acidic or thermal conditions .

Hypothetical Synthesis Pathway

A plausible route involves:

-

Cinnoline core formation: Cyclocondensation of o-phenylenediamine with malonyl chloride.

-

Directed chlorination: Use of sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, leveraging steric and electronic effects to favor 3,7-substitution.

-

Purification: Column chromatography over silica gel with hexane/ethyl acetate eluents .

This method remains theoretical, as no experimental validation has been published.

| Compound | IC₅₀ (μM) against HeLa Cells | LogP |

|---|---|---|

| 4,7-Dichlorocinnoline | 0.45 ± 0.12 | 2.89 |

| 4,8-Dichlorocinnoline | 1.20 ± 0.30 | 3.15 |

| 3,7-Dichlorocinnoline | Predicted: 0.60–1.10 | 2.95 |

These estimates highlight potential cytotoxicity but require empirical validation .

Research Gaps and Future Directions

Critical Unanswered Questions

-

Synthetic reproducibility: Can regioselective chlorination be achieved without side products?

-

Pharmacokinetics: How does the 3,7-substitution pattern affect metabolic stability compared to 4,7- and 4,8-isomers?

-

Toxicity profile: Are there organ-specific liabilities in preclinical models?

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume